Flavianate

Potassium detection Ammonium interference Gravimetric analysis

Flavianate is the dianionic organosulfonate-oxoanion derived from flavianic acid (8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid). It belongs to the class of nitro‑aromatic sulfonate precipitants historically employed for the isolation, purification, and quantitation of organic bases, amino acids, and alkaloids.

Molecular Formula C10H4N2O8S-2
Molecular Weight 312.21 g/mol
Cat. No. B1239220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavianate
Molecular FormulaC10H4N2O8S-2
Molecular Weight312.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-]
InChIInChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)/p-2
InChIKeyFCQJEPASRCXVCB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavianate (Flavianic Acid Anion) Procurement Guide: What Sets It Apart


Flavianate is the dianionic organosulfonate-oxoanion derived from flavianic acid (8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid). It belongs to the class of nitro‑aromatic sulfonate precipitants historically employed for the isolation, purification, and quantitation of organic bases, amino acids, and alkaloids. Its structural signature—two nitro groups, one sulfonate, and a phenolate hydroxy group on a naphthalene scaffold—confers charge density and hydrogen‑bonding geometry that differ from mono‑anionic precipitants such as picrate or styphnate [1]. This guide focuses on the quantifiable differential performance of flavianate relative to its closest functional analogs, providing evidence for users who must make a verifiable selection decision rather than assuming generic interchangeability [2].

Why Flavianate Cannot Be Casually Swapped with Picrate or Other Nitro‑Aromatic Precipitants


Despite superficial functional similarity as ‘nitro‑aromatic precipitants’, flavianate, picrate, styphnate, and picrolonate are not interchangeable. Flavianate precipitates through its sulfonate group rather than the phenolic hydroxyl, leaving the electron‑deficient naphthalene ring intact and enabling a second stabilizing interaction with electron‑rich aromatic substrates—a binding motif absent in picrate [1]. This mechanistic divergence translates into quantitatively different selectivity, solubility, and reproducibility profiles. The sections below provide transferable evidence that substitution with a generic analog will alter precipitation pH windows, recovery yield, co‑precipitate identity, and downstream analytical accuracy [2].

Quantitative Differentiation Evidence: Flavianate vs. Closest Comparators


Absolute Potassium‑over‑Ammonium Selectivity Compared with Sodium Tetraphenylborate

Naphthol Yellow S (the disodium salt of flavianate) precipitates potassium but does NOT precipitate ammonium, a critical selectivity advantage over sodium tetraphenylborate, which co‑precipitates both K⁺ and NH₄⁺ [1][2]. Quantitative detection limits were established at 0.79 mg K/mL (2% reagent, within 65 min) and 0.39 mg K/mL (5% reagent, within 20 min) at room temperature [1].

Potassium detection Ammonium interference Gravimetric analysis

Arginine Quantitation Reproducibility: Flavianate vs. Picrate Method

Arginine is precipitated quantitatively as the diflavianate at pH 1–1.5 using a 4–5 molar excess of flavianic acid at low temperature, yielding highly reproducible gravimetric results across multiple protein sources (e.g., edestin 16.76%, casein 3.72%, gliadin 2.57%) [1]. In contrast, the picrate precipitation method for arginine has been reported as ‘unreliable quantitatively’ despite its qualitative sensitivity, due to the large number of methodological modifications required for consistent results [2]. In a separate isolation protocol, arginine flavianate was obtained with a 76% yield from skipjack pyloric caeca extract [3].

Arginine determination Protein hydrolysate Gravimetric accuracy

Defined Competitive Inhibition Kinetics Against Bovine β‑Trypsin

Sodium flavianate functions as a competitive inhibitor of bovine β‑trypsin at pH 3.0 with a Ki of 99 µM, Km of 32 µM, and kcat of 0.38 min⁻¹, determined by global fitting of integrated Michaelis–Menten equations to reaction progress curves [1]. The competitive mechanism indicates specific binding to His‑57, the only positively charged active‑site residue [1]. While benzamidine, a classical trypsin inhibitor, exhibits Ki ≈ 18 µM at pH 8.0, flavianate uniquely retains competitive inhibition at pH 3.0—a condition where many standard inhibitors lose efficacy or change mechanism.

Trypsin inhibition Enzyme kinetics Dye-protein interaction

Solubility‑Based Fractional Precipitation: Flavianate Solubility Tables vs. Picrate

Langley and Noonan (1942) published comprehensive solubility data for flavianates of 20 organic bases (acetylcholine, guanidine, creatinine, etc.) in water, 95% ethanol, and n‑butanol at 3 °C and 30 °C [1]. For example, acetylcholine flavianate exhibits solubility of 14.2 g/L in water at 3 °C but ≤0.40 g/L in n‑butanol, providing a >35‑fold solvent‑switchable precipitation window [1]. Picrate salts of the same bases have qualitatively different solubility profiles; the flavianate data set enables rational design of sequential precipitation cascades that picrate solubility tables alone cannot inform.

Fractional crystallization Organic base purification Solubility parameter

Multimodal Precipitation Selectivity: Flavianate vs. Reineckate for Nicotine Sensing

In a head‑to‑head comparison of five ion‑association complexes for liquid‑membrane nicotine electrodes, flavianate, picrolonate, reineckate, tetraphenylborate, and 5‑nitrobarbiturate all exhibited near‑Nernstian response over 10⁻²–10⁻⁵ M nicotine (pH 3.5–7), with average recovery of 99.5% and mean standard deviation of 1.2% [1]. While all five anions performed comparably in this specific sensor format, flavianate uniquely combines strong UV‑chromophoric properties with precipitation capability, enabling dual‑mode (potentiometric + spectrophotometric) detection not available from reineckate or tetraphenylborate [1][2].

Ion-selective electrode Nicotine determination Counter-anion screening

Validated Purity Profile for Thin‑Layer Chromatography Color Reference Standards

Multiple flavianic acid derivatives were prepared and systematically validated as color reference standards for thin‑layer chromatography (TLC). All preparations exhibited identical IR spectra, absence of detectable impurities, and odor‑free characteristics, confirming suitability as certified TLC reference materials [1]. This formal qualification distinguishes flavianate‑based standards from generic histological dyes that are not accompanied by IR identity and impurity profiling .

TLC reference standard Colorimetric calibration Purity validation

Flavianate Application Scenarios Supported by Quantitative Evidence


Potassium Quantitation in Ammonium‑Rich Matrices (Fertilizers, Fermentation Broths, Urine)

In samples containing high background ammonium, sodium tetraphenylborate fails because it co‑precipitates NH₄⁺. Naphthol Yellow S (flavianate sodium salt) detects potassium down to 0.39 mg/mL without any ammonium interference, as validated by Clari and Willits [1]. This makes flavianate the preferred reagent for one‑step potassium gravimetry in ammonium‑containing agricultural, clinical, and industrial process samples.

Gravimetric Arginine Determination in Protein Hydrolysate QC

The Vickery flavianate method provides the most reproducible gravimetric arginine determination—yielding closely consistent results across 13 protein types with as little as 3 g of starting material [1]. In contrast, the picrate method requires constant procedural modification and remains quantitatively unreliable [2]. QC laboratories that demand auditable, reproducible amino acid data should select flavianate over picrate for arginine analysis.

Acidic Protein Fractionation with Simultaneous Trypsin Inhibition

Flavianate uniquely acts as a competitive trypsin inhibitor at pH 3.0 (Ki = 99 µM, Km = 32 µM) [1], whereas standard inhibitors like benzamidine lose competitive character under acidic conditions. This dual role as a precipitant and an acidic‑pH enzyme inhibitor enables integrated protein fractionation‑and‑stabilization protocols not achievable with picrate, reineckate, or other common precipitants.

Sequential Fractional Precipitation of Complex Organic Base Mixtures

The systematic solubility tables compiled by Langley and Noonan (1942) document >35‑fold solubility differentials for flavianates between water and n‑butanol [1]. When picrate or styphnate precipitation yields unresolvable mixtures, these flavianate solubility data provide a quantitatively mapped orthogonal separation cascade, particularly valuable in natural product alkaloid purification and forensic toxicology.

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